molecular formula C22H20N4O3S B5215865 3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5215865
M. Wt: 420.5 g/mol
InChI Key: JGYDKWSXRCFGJT-SAPNQHFASA-N
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Description

3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in its anticancer activity is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has low toxicity towards normal cells and tissues. However, it has been shown to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS) and DNA damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments include its low toxicity towards normal cells and tissues, its potential as a building block for the synthesis of novel conjugated polymers, and its potential use as a fluorescent probe for the detection of heavy metal ions in water. However, its limitations include its poor solubility in water and its limited availability.

Future Directions

For the research on 3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile include the development of more efficient synthesis methods, the elucidation of its mechanism of action in anticancer activity, the optimization of its properties as a building block for the synthesis of novel conjugated polymers, and the improvement of its sensitivity and selectivity as a fluorescent probe for the detection of heavy metal ions in water.
In conclusion, 3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this chemical compound and to develop more efficient and effective applications.

Synthesis Methods

The synthesis of 3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-butoxyaniline and 4-(3-nitrophenyl)-1,3-thiazol-2-amine with acrylonitrile in the presence of a catalyst. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and solvent.

Scientific Research Applications

The chemical compound 3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising anticancer activity against various cancer cell lines. In material science, it has been used as a building block for the synthesis of novel conjugated polymers with potential applications in organic electronics. In environmental science, it has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

(E)-3-(4-butoxyanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-2-3-11-29-20-9-7-18(8-10-20)24-14-17(13-23)22-25-21(15-30-22)16-5-4-6-19(12-16)26(27)28/h4-10,12,14-15,24H,2-3,11H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYDKWSXRCFGJT-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-butoxyanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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